An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationships and generalized experimental workflows. The strategic incorporation of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the development of new pharmaceuticals.
Core Chemical and Physical Properties
2-Chloro-4-(trifluoromethyl)quinoline is a solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |
| Molecular Weight | 231.60 g/mol | [1][2] |
| CAS Number | 2806-29-3 | [1][2][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 39-42 °C | [1][2] |
| Boiling Point (Predicted) | 270.8 ± 35.0 °C | [4] |
| pKa (Predicted) | -2.12 ± 0.50 | [4] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |
Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic quinoline ring and the trifluoromethyl group limit interaction with polar water molecules. |
| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | High | Favorable interactions between the non-polar solvent and the aromatic and trifluoromethyl components of the molecule. |
| Polar Aprotic Organic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. |
| Polar Protic Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The polarity of the solvent can interact with the nitrogen atom of the quinoline ring, while the organic character of the solvent can solvate the rest of the molecule. |
Spectral Data for Characterization
Detailed experimental spectra for 2-Chloro-4-(trifluoromethyl)quinoline are not widely published. However, standard spectroscopic techniques are used for its characterization. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline scaffold. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (231.60). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system. C-Cl and C-F stretching vibrations would also be present. |
Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline
A definitive, step-by-step protocol for the synthesis of 2-Chloro-4-(trifluoromethyl)quinoline is not available in the cited literature. However, a plausible synthetic route can be constructed based on established methods for quinoline synthesis, such as the Conrad-Limpach or Friedländer synthesis, followed by chlorination. A general, representative two-step procedure is outlined below.
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
This step can be achieved via a Conrad-Limpach-type reaction.
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Materials:
-
An appropriate aniline derivative
-
Ethyl trifluoroacetoacetate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
A mixture of the aniline and ethyl trifluoroacetoacetate is heated to approximately 140°C to form the anilinocrotonate intermediate.
-
The intermediate is added to a hot, high-boiling point solvent (e.g., diphenyl ether) at around 250°C to effect cyclization.
-
Upon cooling, the 4-hydroxy-2-(trifluoromethyl)quinoline product precipitates and can be collected by filtration.
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Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline
-
Procedure:
-
The 4-hydroxy-2-(trifluoromethyl)quinoline from Step 1 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated under reflux for several hours.
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After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid, 2-Chloro-4-(trifluoromethyl)quinoline, is collected by filtration, washed with water, and dried.
-
Purification
The crude product from the synthesis can be purified by recrystallization.
-
Materials:
-
Crude 2-Chloro-4-(trifluoromethyl)quinoline
-
A suitable solvent system (e.g., ethanol/water, hexane, or isopropanol)
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
The purity and identity of the synthesized 2-Chloro-4-(trifluoromethyl)quinoline can be confirmed using the following analytical techniques:
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.
Potential Biological Activity and Experimental Workflows
While specific signaling pathways for 2-Chloro-4-(trifluoromethyl)quinoline are not detailed in the available literature, quinoline derivatives are known to exhibit a range of biological activities, including anticancer and antimalarial properties. Many quinoline-based compounds function as kinase inhibitors.
Hypothetical Signaling Pathway: Kinase Inhibition
The following diagram illustrates a generalized signaling pathway that could be targeted by a quinoline-based kinase inhibitor. This is a hypothetical representation based on the known mechanisms of similar compounds.
References
- 1. 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-4-(trifluoromethyl)quinoline 97 2806-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 5. Quinoline synthesis [organic-chemistry.org]
